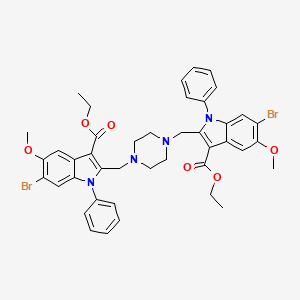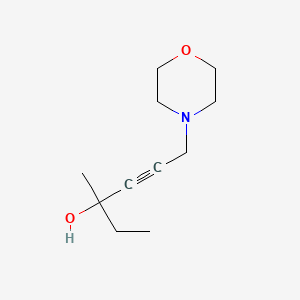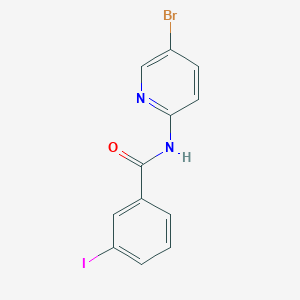![molecular formula C13H16FNO3 B11102190 Isopropyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B11102190.png)
Isopropyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a propan-2-yl group attached to a 3-[(4-fluorophenyl)carbamoyl]propanoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE typically involves the reaction of propan-2-yl alcohol with 3-[(4-fluorophenyl)carbamoyl]propanoic acid. This reaction is often carried out under acidic or basic conditions to facilitate esterification. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality PROPAN-2-YL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
PROPAN-2-YL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which PROPAN-2-YL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique structural features. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- PROPAN-2-YL 3-[(4-CHLOROPHENYL)CARBAMOYL]PROPANOATE
- PROPAN-2-YL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE
- PROPAN-2-YL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE
Uniqueness
Compared to similar compounds, PROPAN-2-YL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for further research.
Properties
Molecular Formula |
C13H16FNO3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
propan-2-yl 4-(4-fluoroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H16FNO3/c1-9(2)18-13(17)8-7-12(16)15-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
DJUSOCFORSKEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11102111.png)
![N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11102115.png)
![(4Z)-4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102117.png)
![Tetrazolo[1,5-b]pyridazin-6-amine, N-tetrahydrofurfuryl-](/img/structure/B11102143.png)
![1-Benzyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B11102148.png)
![4-{[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B11102155.png)

![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11102162.png)



![1,8-Bis[4-nitro-2-(diphenylphosphoryl)phenoxy]-3,6-dioxaoctane](/img/structure/B11102180.png)

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B11102182.png)
